(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol
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Overview
Description
(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is a chemical compound with the molecular formula C10H14N2O. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of quinoxaline derivatives followed by methylation and subsequent hydroxylation . The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and methylating agents such as methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The quinoxaline ring can be further reduced to form more saturated derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, more saturated quinoxaline derivatives, and various substituted quinoxalines .
Scientific Research Applications
Chemistry
In chemistry, (3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds with potential biological activities .
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. It has shown promise in modulating enzyme activities and interacting with specific receptors .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of neurodegenerative diseases and as an antimicrobial agent .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of (3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activities. The pathways involved include inhibition of enzyme activity and receptor-mediated signaling .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoxaline: A parent compound with similar structural features but lacking the methyl and hydroxyl groups.
3-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one: A derivative with a ketone group instead of a hydroxyl group.
6-Hydroxy-1,2,3,4-tetrahydroquinoxaline: A compound with a hydroxyl group at a different position on the quinoxaline ring.
Uniqueness
(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a hydroxyl group on the quinoxaline ring makes it particularly versatile in various applications .
Biological Activity
(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is a chiral compound belonging to the tetrahydroquinoxaline family. Its unique structure, featuring a hydroxymethyl group at the 6-position and a methyl group at the 3-position, suggests significant potential for various biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2O with a molecular weight of approximately 164.20 g/mol. The compound's stereochemistry may influence its interactions with biological targets, impacting its efficacy in medicinal applications.
Property | Details |
---|---|
Molecular Formula | C₁₀H₁₂N₂O |
Molecular Weight | 164.20 g/mol |
Chiral Centers | Yes (affects biological activity) |
Functional Groups | Hydroxymethyl and methyl groups |
Research indicates that tetrahydroquinoxaline derivatives exhibit various biological activities through multiple mechanisms:
- Antioxidant Activity : Compounds in this class have shown potential in scavenging free radicals and reducing oxidative stress .
- Antimicrobial Effects : Some studies suggest that this compound may possess antibacterial properties against specific pathogens .
- Neuroprotective Properties : The compound has been investigated for its ability to protect neuronal cells from damage due to oxidative stress and excitotoxicity .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
- Antioxidant Activity :
- Antimicrobial Activity :
- Neuroprotective Effects :
Case Study 1: Antioxidant Efficacy
In a controlled experiment assessing the antioxidant capacity of this compound:
- Methodology : The compound was tested using the DPPH assay.
- Results : It demonstrated a significant reduction in DPPH radical concentration compared to control samples.
Case Study 2: Antibacterial Activity
A recent study focused on the antibacterial properties of this compound:
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(3-methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol |
InChI |
InChI=1S/C10H14N2O/c1-7-5-11-9-3-2-8(6-13)4-10(9)12-7/h2-4,7,11-13H,5-6H2,1H3 |
InChI Key |
AHVQFRHEQMSSOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(N1)C=C(C=C2)CO |
Origin of Product |
United States |
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